molecular formula C7H7N5O2 B2559044 Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate CAS No. 1158289-06-5

Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

Cat. No.: B2559044
CAS No.: 1158289-06-5
M. Wt: 193.166
InChI Key: XSZCLZWQSTXVTO-UHFFFAOYSA-N
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Description

“Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate” is a chemical compound with the molecular formula C7H7N5O2 . It has an average mass of 193.163 Da and a monoisotopic mass of 193.059967 Da .


Synthesis Analysis

The synthesis of azolo[1,2,4]triazines, which includes the “this compound”, involves two main approaches: the construction of the 1,2,4-triazine ring based on azoles, or the annulation of the azole fragment to the 1,2,4-triazine ring . The methods for the synthesis of azolo[1,2,4]triazines are reduced to these two approaches .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the molecular formula C7H7N5O2 . More detailed structural analysis would require specific experimental data or computational modeling, which is not available in the current search results.


Physical and Chemical Properties Analysis

“this compound” is a chemical compound with the molecular formula C7H7N5O2 . It has an average mass of 193.163 Da and a monoisotopic mass of 193.059967 Da . More detailed physical and chemical properties would require specific experimental data, which is not available in the current search results.

Scientific Research Applications

Synthesis and High-Throughput Applications

The synthesis of various pyrazolo and triazine derivatives, including Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate, is crucial in medicinal chemistry for exploring their potential as therapeutic agents. An efficient synthesis approach for 8-acylamidopyrazolo[1,5-a]-1,3,5-triazines suggests the versatility of this compound in high-throughput synthesis, implying its utility in rapid drug discovery processes (Raboisson et al., 2003).

Antimicrobial Activities

Research on triazole derivatives, closely related to this compound, highlights the antimicrobial potential of these compounds. Novel 1,2,4-triazole derivatives have been synthesized and shown to possess good to moderate antimicrobial activities against various microorganisms, indicating the potential of this compound in antimicrobial therapy (Bektaş et al., 2007).

Antitumor and Antimicrobial Activities

Derivatives of pyrazolo and triazine, including this compound, have been explored for their antitumor and antimicrobial activities. Novel N-arylpyrazole-containing enaminones, for instance, have shown cytotoxic effects against human breast and liver carcinoma cell lines, alongside evaluating their antimicrobial activity. This underscores the therapeutic promise of this compound in combating cancer and infections (Riyadh, 2011).

Novel Heterocycles Synthesis

The versatility of this compound extends to the synthesis of novel heterocycles, demonstrating its utility in creating diverse bioactive molecules for pharmaceutical research. The preparation of substituted azolo-as-triazines involves diazotization and coupling with active methylene reagents, leading to compounds with in vitro antimicrobial activity, showcasing the compound's potential in synthesizing bioactive heterocycles (Novinson et al., 1976).

Mechanism of Action

Target of Action

Similar compounds have shown antimicrobial activity against bacterial strains and yeasts , suggesting that Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate might interact with targets within these organisms.

Mode of Action

It’s synthesized from 5-aminopyrazole via the construction of a pyrazolotriazine skeleton followed by nitration . This suggests that its interaction with its targets could involve the pyrazolotriazine structure and nitro groups.

Biochemical Pathways

Similar compounds have been found to exhibit antimicrobial activity , which suggests that this compound may interfere with the biochemical pathways essential for the growth and survival of microorganisms.

Result of Action

Similar compounds have shown antimicrobial activity , suggesting that this compound may have similar effects.

Action Environment

Similar compounds have been found to exhibit antimicrobial activity , which suggests that environmental factors such as temperature, pH, and presence of other organisms could potentially influence the action of this compound.

Properties

IUPAC Name

methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c1-14-7(13)5-6(8)12-4(10-11-5)2-3-9-12/h2-3H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZCLZWQSTXVTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C(=CC=N2)N=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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